5''-methylthio-immucillin-H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methylthio-immucillin-H is a transition state analog inhibitor that has shown significant potential in various scientific research fields, particularly in the study of purine metabolism and as a potential antimalarial agent. This compound is known for its high specificity and potency in inhibiting purine nucleoside phosphorylase, an enzyme crucial for the survival of certain parasites, including Plasmodium falciparum, the causative agent of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-methylthio-immucillin-H involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 5’-methylthio-immucillin-H are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methylthio-immucillin-H undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the methylthio group, potentially altering the compound’s activity.
Reduction: This reaction can affect the imidazole ring or other functional groups.
Substitution: This reaction can replace the methylthio group with other substituents, potentially leading to new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
5’-Methylthio-immucillin-H has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme mechanisms and transition state analogs.
Biology: Investigated for its role in purine metabolism and as a potential inhibitor of purine nucleoside phosphorylase.
Medicine: Explored as a potential antimalarial agent due to its ability to inhibit Plasmodium falciparum purine nucleoside phosphorylase.
Industry: Potential applications in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 5’-methylthio-immucillin-H involves its high affinity binding to the active site of purine nucleoside phosphorylase. This binding mimics the transition state of the enzyme’s natural substrate, effectively inhibiting its activity. The inhibition of purine nucleoside phosphorylase leads to a disruption in purine metabolism, which is essential for the survival of certain parasites, including Plasmodium falciparum .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Immucillin-H: Another transition state analog inhibitor with similar properties but lacking the 5’-methylthio group.
DADMe-immucillin-G: A related compound with a different substitution pattern, also targeting purine nucleoside phosphorylase.
5’-Methylthio-immucillin-A: A similar compound with a different base structure, showing high specificity for bacterial enzymes .
Uniqueness
5’-Methylthio-immucillin-H is unique due to its high specificity and potency in inhibiting purine nucleoside phosphorylase, particularly in Plasmodium falciparum. This specificity makes it a valuable tool in the study of purine metabolism and a promising candidate for antimalarial drug development .
Eigenschaften
Molekularformel |
C11H14N4O3S |
---|---|
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methylsulfanylpyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O3S/c1-19-11-9(17)8(16)6(15-11)5-2-4-7(14-5)10(18)13-3-12-4/h2-3,6,8-9,11,14-17H,1H3,(H,12,13,18)/t6-,8-,9-,11+/m0/s1 |
InChI-Schlüssel |
ZXECYVBSYKBAAH-MRQALGCZSA-N |
Isomerische SMILES |
CS[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CC3=C(N2)C(=O)NC=N3)O)O |
Kanonische SMILES |
CSC1C(C(C(N1)C2=CC3=C(N2)C(=O)NC=N3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.